molecular formula C14H28Cl2N2 B15233073 N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine

N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine

Cat. No.: B15233073
M. Wt: 295.3 g/mol
InChI Key: CHSYDCOVDQEXNR-PYJAIKIJSA-N
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Description

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is a tricyclic hydrocarbon, attached to an ethane-1,2-diamine backbone with two methyl groups on the nitrogen atoms. The dihydrochloride form indicates the presence of two hydrochloride ions, making the compound more soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride typically involves multiple steps:

    Formation of Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling Reaction: The functionalized adamantane is then coupled with an ethane-1,2-diamine derivative under specific conditions to form the desired compound. This step often requires the use of a base and a suitable solvent.

    Methylation: The nitrogen atoms of the ethane-1,2-diamine backbone are methylated using a methylating agent like methyl iodide or dimethyl sulfate.

    Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of adamantane derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced adamantane derivatives.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the ethane-1,2-diamine backbone interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known antiviral and antiparkinsonian drug with a similar adamantane structure.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

Uniqueness

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride is unique due to its specific combination of the adamantane moiety and the ethane-1,2-diamine backbone with methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H28Cl2N2

Molecular Weight

295.3 g/mol

IUPAC Name

(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C14H26N2.2ClH/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;;/h10-13H,3-9,15H2,1-2H3;2*1H/t10?,11?,12?,13-,14?;;/m1../s1

InChI Key

CHSYDCOVDQEXNR-PYJAIKIJSA-N

Isomeric SMILES

CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N.Cl.Cl

Canonical SMILES

CN(C)CC(C12CC3CC(C1)CC(C3)C2)N.Cl.Cl

Origin of Product

United States

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